2-(1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
2-(1H-pyrazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C6H11N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Compounds with a similar structure, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and ion channels, leading to their diverse therapeutic potential .
Mode of Action
For instance, some bind to their targets and modulate their activity, while others may inhibit or enhance the function of their targets .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Compounds with similar structures have been found to exert a variety of effects at the molecular and cellular levels, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)propan-1-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method involves the reaction of 1H-pyrazole with 1-bromo-2-propanamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
2-(1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which can have applications in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: The parent compound, which lacks the propan-1-amine substituent.
3-(1H-pyrazol-1-yl)propan-1-amine: A structural isomer with the amine group at a different position.
2-(1H-pyrazol-1-yl)ethan-1-amine: A shorter-chain analog.
Uniqueness
2-(1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of diverse derivatives with potentially unique properties and applications.
Properties
IUPAC Name |
2-pyrazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(5-7)9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZZHLYLVWFBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649476 |
Source
|
Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172384-23-4 |
Source
|
Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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